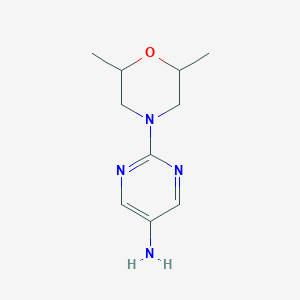

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a morpholine ring that has two methyl groups at the 2 and 6 positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of 2,6-dimethylmorpholine with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2,6-dimethylmorpholino group is typically introduced via SNAr on a pre-functionalized pyrimidine scaffold. For example:

-

Precursor : 2-chloropyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine under basic conditions (K₂CO₃/DMF, 80°C) to yield the target compound .

-

Mechanism : The reaction proceeds through deprotonation of the morpholine’s secondary amine, generating a nucleophile that displaces the chloride at position 2 .

Example Reaction:

2-chloropyrimidin-5-amine+cis-2,6-dimethylmorpholineK2CO3,DMF, 80°CThis compound

Key Data :

| Condition | Yield | Source |

|---|---|---|

| K₂CO₃/DMF, 80°C, 12h | 85% |

Buchwald-Hartwig Amination

Alternative routes involve palladium-catalyzed coupling for introducing substituents:

-

Precursor : 2-bromopyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine using Pd(OAc)₂/Xantphos as a catalyst system .

Example Reaction :

2-bromopyrimidin-5-amine+cis-2,6-dimethylmorpholinePd(OAc)2,Xantphos, NaOtBuThis compound

Key Data :

| Catalyst System | Yield | Source |

|---|---|---|

| Pd(OAc)₂/Xantphos, NaOtBu | 78% |

Acylation

The primary amine at position 5 undergoes acylation with chloroacetyl chloride:

-

Reaction : Treatment with chloroacetyl chloride (TEA/CH₂Cl₂, 0°C) forms 5-chloroacetamido derivatives .

Example Product :

2-(2,6-dimethylmorpholino)-5-(chloroacetamido)pyrimidine

Key Data :

| Reagent | Yield | Source |

|---|---|---|

| Chloroacetyl chloride | 65% |

Suzuki-Miyaura Coupling

The 5-amino group can be functionalized via cross-coupling:

Example Product :

2-(2,6-dimethylmorpholino)-5-(4-methylphenyl)pyrimidine

Key Data :

| Catalyst | Yield | Source |

|---|---|---|

| Pd(dppf)Cl₂ | 72% |

Nitration

The pyrimidine ring undergoes nitration at position 4 under mixed acid conditions (HNO₃/H₂SO₄, 0°C) :

2-(2,6-dimethylmorpholino)-5-aminopyrimidineHNO3/H2SO42-(2,6-dimethylmorpholino)-4-nitro-5-aminopyrimidine

Key Data :

| Condition | Yield | Source |

|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2h | 58% |

Oxidative Degradation

The morpholino ring is susceptible to oxidation, particularly at the methyl groups, forming N-oxide derivatives under strong oxidizing agents (H₂O₂/AcOH) :

This compoundH2O2/AcOH2-(2,6-dimethylmorpholine-N-oxide)pyrimidin-5-amine

Key Data :

| Oxidizing Agent | Yield | Source |

|---|---|---|

| H₂O₂/AcOH | 40% |

Scientific Research Applications

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine can be compared with other similar compounds, such as:

- 2-(2,6-Dimethylmorpholino)pyrimidin-4-amine

- 2-(2,6-Dimethylmorpholino)pyrimidin-6-amine

These compounds share a similar core structure but differ in the position of the substituents on the pyrimidine ring. The unique positioning of the substituents in this compound contributes to its distinct chemical and biological properties .

Biological Activity

2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, integrating diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with morpholine-based reagents. The structural modifications at the 2 and 6 positions of the morpholine ring are crucial for enhancing the compound's biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its inhibitory effects against specific targets:

- Inhibition of Dihydrofolate Reductase (DHFR) :

- Anti-inflammatory Properties :

-

Anticancer Activity :

- Preliminary investigations into the anticancer properties reveal that certain derivatives can induce apoptosis in cancer cell lines, although specific data on this compound remains limited. The structure-activity relationship (SAR) suggests that modifications to the morpholine ring can enhance cytotoxic effects .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Case Study 1 : A series of pyrimidine derivatives were synthesized and tested for their activity against P. falciparum. The results indicated that structural modifications significantly influenced their inhibitory potency against DHFR .

- Case Study 2 : In a study focused on anti-inflammatory agents, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that specific substitutions on the morpholine ring enhanced anti-TNF-α activity .

Data Tables

Below are tables summarizing key findings related to the biological activity of this compound and its derivatives.

Properties

CAS No. |

1247459-59-1 |

|---|---|

Molecular Formula |

C10H16N4O |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3 |

InChI Key |

YGEDWBCFSXDDRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.